molecular formula C₃₂H₃₇N₅O₃ B1157127 Isoleucine O-Benzyl Valsartan

Isoleucine O-Benzyl Valsartan

货号: B1157127
分子量: 539.67
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoleucine O-Benzyl Valsartan, also known as this compound, is a useful research compound. Its molecular formula is C₃₂H₃₇N₅O₃ and its molecular weight is 539.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Hypertension Management

Isoleucine O-Benzyl Valsartan, like its parent compound valsartan, exhibits antihypertensive properties. It works by blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure. Clinical studies have shown that ARBs are effective in lowering blood pressure in patients with essential hypertension, making them a first-line treatment option along with ACE inhibitors and calcium channel blockers .

Heart Failure Treatment

This compound may also be beneficial in treating heart failure. Valsartan has demonstrated significant reductions in mortality and hospitalizations related to heart failure when used alone or in combination with other medications such as beta-blockers. The efficacy of this compound could mirror these findings, offering a new avenue for managing heart failure symptoms and improving patient outcomes .

Renal Protection in Diabetic Patients

This compound may play a role in protecting renal function in patients with type 2 diabetes. Valsartan is known to slow the progression of diabetic nephropathy by reducing urinary albumin excretion and improving overall kidney function. This protective effect is crucial for preventing end-stage renal disease in diabetic patients .

Mechanistic Insights

The mechanism of action for this compound involves the inhibition of the renin-angiotensin-aldosterone system (RAAS). By blocking angiotensin II receptors, this compound can lead to:

  • Vasodilation: Decreasing systemic vascular resistance.
  • Reduced Aldosterone Secretion: Lowering sodium retention and consequently blood volume.
  • Decreased Cardiac Remodeling: Mitigating adverse structural changes in the heart associated with prolonged hypertension and heart failure .

Case Studies and Clinical Findings

Case Study 1: Heart Failure Management
A recent case study highlighted the use of valsartan (and by extension, its derivatives like this compound) in managing doxorubicin-induced cardiomyopathy. The patient exhibited improved cardiac function and reduced symptoms after initiating treatment with valsartan, demonstrating the compound's utility in specific heart failure scenarios.

Case Study 2: Diabetic Nephropathy
In a clinical trial involving patients with type 2 diabetes, valsartan was shown to significantly reduce the progression of nephropathy compared to placebo groups. While specific data on this compound remains limited, similar outcomes are anticipated based on its pharmacological profile .

Comparative Efficacy

Compound Indication Mechanism of Action Clinical Outcomes
This compoundHypertensionAngiotensin II receptor blockerReduced blood pressure
ValsartanHeart FailureAngiotensin II receptor blockerDecreased mortality and hospitalizations
ValsartanDiabetic NephropathyAngiotensin II receptor blockerSlowed progression of nephropathy

属性

分子式

C₃₂H₃₇N₅O₃

分子量

539.67

同义词

(2S,3S)-Benzyl 2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylpentanoate; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。